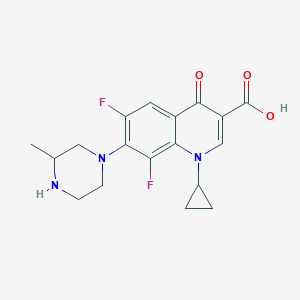

Gatifloxacinhydrochlorid

Übersicht

Beschreibung

Gatifloxacin hydrochloride is a fourth-generation fluoroquinolone antibiotic. It is known for its broad-spectrum antibacterial activity, effective against both Gram-positive and Gram-negative bacteria. Gatifloxacin hydrochloride works by inhibiting bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication, transcription, repair, and recombination .

Wirkmechanismus

Target of Action

Gatifloxacin hydrochloride, a member of the fourth-generation fluoroquinolone family, primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Gatifloxacin hydrochloride exerts its bactericidal action by inhibiting the enzymes DNA gyrase (topoisomerase II) and topoisomerase IV . This inhibition blocks bacterial DNA replication by preventing the untwisting required to replicate one DNA double helix into two .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the superhelical structure of DNA, which is crucial for DNA replication and transcription, DNA repair, recombination, and transposition . This disruption leads to the cessation of these processes, thereby inhibiting bacterial growth and leading to bacterial death .

Pharmacokinetics

Gatifloxacin hydrochloride exhibits high oral bioavailability (almost 100%), allowing for interchangeable use of oral and intravenous formulations . It has a large volume of distribution (~1.8 L/kg), low protein binding (~20%), and broad tissue distribution . The drug is primarily excreted unchanged in the urine (>80%) . Gatifloxacin can be administered without dose modification in patients with hepatic impairment, in women, and in the elderly .

Result of Action

The result of gatifloxacin hydrochloride’s action is the inhibition of bacterial growth and the death of the bacteria . It is used to treat a wide variety of infections in the body, including bronchitis, sinusitis, community-acquired pneumonia, and skin infections caused by various bacteria .

Action Environment

The efficacy and stability of gatifloxacin hydrochloride can be influenced by various environmental factors. It’s important to note that indiscriminate use of fluoroquinolones like gatifloxacin can lead to the potential for selection of widespread resistance .

Wissenschaftliche Forschungsanwendungen

Gatifloxacinhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Referenzstandard in der Analytischen Chemie für die Methodenentwicklung und -validierung verwendet.

Biologie: Untersucht auf seine Auswirkungen auf die bakteriellen DNA-Replikations- und Reparaturmechanismen.

Medizin: Zur Behandlung von Infektionen der Atemwege, Harnwege und der Haut eingesetzt. .

Industrie: Eingesetzt in der Entwicklung neuer antibakterieller Wirkstoffe und Formulierungen.

5. Wirkmechanismus

This compound entfaltet seine antibakterielle Wirkung durch Hemmung der bakteriellen Enzyme DNA-Gyrase und Topoisomerase IV. Diese Enzyme sind entscheidend für die Supercoiling und Entwindung bakterieller DNA, was für die DNA-Replikation und -Transkription notwendig ist. Durch die Hemmung dieser Enzyme verhindert this compound die bakterielle Zellteilung und führt zum Zelltod .

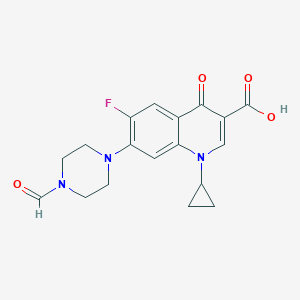

Ähnliche Verbindungen:

Gemifloxacin: Ein weiteres Fluoroquinolon der vierten Generation mit ähnlicher antibakterieller Aktivität.

Moxifloxacin: Bekannt für seine verbesserte Aktivität gegen grampositive Bakterien.

Levofloxacin: Ein Fluoroquinolon der dritten Generation mit einem breiteren Wirkungsspektrum

Vergleich:

Gatifloxacin vs. Gemifloxacin: Beide haben einen ähnlichen Wirkmechanismus, aber Gatifloxacin hat ein breiteres Wirkungsspektrum gegen gramnegative Bakterien.

Gatifloxacin vs. Moxifloxacin: Moxifloxacin hat eine bessere Aktivität gegen grampositive Bakterien, während Gatifloxacin effektiver gegen gramnegative Bakterien ist.

Gatifloxacin vs. Levofloxacin: Levofloxacin hat ein breiteres Wirkungsspektrum, aber Gatifloxacin hat eine längere Halbwertszeit und eine bessere Gewebsdurchdringung

This compound zeichnet sich durch seine ausgeglichene Aktivität gegen sowohl grampositive als auch gramnegative Bakterien aus, was es zu einem vielseitigen Antibiotikum für verschiedene Infektionen macht.

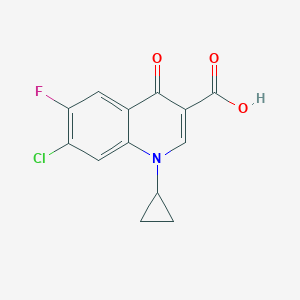

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von Gatifloxacinhydrochlorid umfasst in der Regel mehrere Schritte. Ein übliches Verfahren umfasst die folgenden Schritte:

Bildung des Bordifluorid-Chelatderivats: Dieser Zwischenstoff wird durch Reaktion eines geeigneten Vorläufers mit Bortrifluorid hergestellt.

Cyclopropylierung: Das Chelatderivat wird dann mit Cyclopropylamin umgesetzt, um die Cyclopropylgruppe einzuführen.

Fluorierung: Die Verbindung wird unter Verwendung eines Fluorierungsmittels wie Diethylaminoschwefeltrifluorid fluoriert.

Methoxylierung: Die fluorierte Verbindung wird dann mit Methanol in Gegenwart einer Base methyliert.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen synthetischen Routen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Häufig verwendete Lösungsmittel sind Acetonitril und Methanol, und Reaktionen werden typischerweise unter kontrollierten Temperaturen und Drücken durchgeführt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Gatifloxacinhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann unter sauren oder basischen Bedingungen oxidiert werden.

Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.

Substitution: Substitutionsreaktionen beinhalten den Austausch von funktionellen Gruppen durch andere, wie z. B. Halogenierung oder Alkylierung.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder Kaliumpermanganat in saurem Medium.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid unter wasserfreien Bedingungen.

Substitution: Halogenierungsmittel wie Chlor oder Brom und Alkylierungsmittel wie Methyliodid.

Hauptprodukte:

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung von halogenierten oder alkylierten Derivaten.

Vergleich Mit ähnlichen Verbindungen

Gemifloxacin: Another fourth-generation fluoroquinolone with similar antibacterial activity.

Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

Levofloxacin: A third-generation fluoroquinolone with a broader spectrum of activity

Comparison:

Gatifloxacin vs. Gemifloxacin: Both have similar mechanisms of action, but gatifloxacin has a broader spectrum of activity against Gram-negative bacteria.

Gatifloxacin vs. Moxifloxacin: Moxifloxacin has better activity against Gram-positive bacteria, while gatifloxacin is more effective against Gram-negative bacteria.

Gatifloxacin vs. Levofloxacin: Levofloxacin has a broader spectrum of activity, but gatifloxacin has a longer half-life and better tissue penetration

Gatifloxacin hydrochloride stands out due to its balanced activity against both Gram-positive and Gram-negative bacteria, making it a versatile antibiotic for various infections.

Eigenschaften

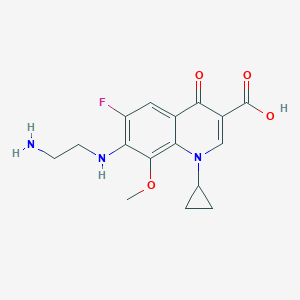

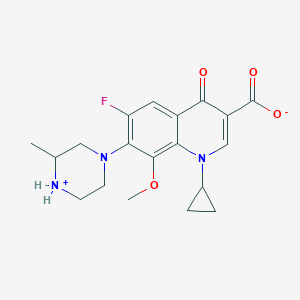

IUPAC Name |

1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O4.ClH/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQYBNVXJQVIRGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121577-32-0 | |

| Record name | Gatifloxacin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121577320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GATIFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3J4S9UD4E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide](/img/structure/B193882.png)

![(6R,7R)-7-amino-8-oxo-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193894.png)

![5-(2-Chlorobenzyl)-thieno[3,2-c]pyridinium Chloride](/img/structure/B193932.png)